6-(Dimethylamino)pyrazin-2-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

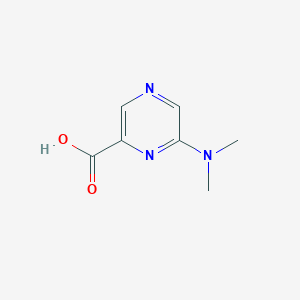

6-(Dimethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

6-(Dimethylamino)pyrazine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a ligand in coordination chemistry.

Wirkmechanismus

- The primary target of 6-(Dimethylamino)pyrazine-2-carboxylic acid (referred to as “pyrazinamide” or PZA) is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB) infection .

- PZA is a first-line antitubercular drug used in the short-term intensive phase of TB treatment .

- This disruption leads to an acidic environment within the bacterium, which is detrimental to its survival .

- PZA affects several pathways:

- Cellular effects include altered pH homeostasis, impaired energy production, and eventual bacterial death .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Result of Action

Action Environment

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with dimethylamine. One common method includes the use of tetrahydrofuran (THF) as a solvent, with triethylamine (TEA) and 2,4,6-trichlorobenzoyl chloride as reagents. The reaction mixture is refluxed for an appropriate amount of time to yield the desired product .

Industrial Production Methods

Industrial production methods for 6-(Dimethylamino)pyrazine-2-carboxylic acid are not widely documented. the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dimethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrazine-2-carboxylic acid: Lacks the dimethylamino group, making it less versatile in certain reactions.

6-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

6-(Methylamino)pyrazine-2-carboxylic acid:

Uniqueness

6-(Dimethylamino)pyrazine-2-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Biologische Aktivität

6-(Dimethylamino)pyrazine-2-carboxylic acid (also referred to as pyrazinamide or PZA) is a significant compound in medicinal chemistry, particularly noted for its antitubercular properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C7H9N3O2

- CAS Number : 40262-53-1

The compound consists of a pyrazine ring substituted with a dimethylamino group and a carboxylic acid moiety, which contributes to its biological activity.

6-(Dimethylamino)pyrazine-2-carboxylic acid primarily targets Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). The mechanism involves:

- Acidic Environment Generation : PZA disrupts the pH homeostasis within the bacterial cell, creating an acidic environment that is detrimental to bacterial survival.

- Energy Production Impairment : It interferes with energy production pathways in the bacterium, leading to cell death.

- Biochemical Pathways Affected : PZA affects multiple pathways, including those related to cell wall biosynthesis and metabolic processes critical for bacterial growth and replication .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 6-(Dimethylamino)pyrazine-2-carboxylic acid are crucial for its efficacy as a therapeutic agent:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues, including lung tissue, which is critical for treating pulmonary TB.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly through urine as metabolites .

Antimycobacterial Activity

Research has demonstrated that 6-(Dimethylamino)pyrazine-2-carboxylic acid exhibits significant activity against various strains of Mycobacterium tuberculosis. In vitro studies report:

| Compound | Inhibition (%) | Reference |

|---|---|---|

| 6-(Dimethylamino)pyrazine-2-carboxylic acid | 54 - 72% | |

| Novel derivatives | Up to 80% |

These results indicate that modifications to the pyrazine structure can enhance antimicrobial properties.

Other Biological Activities

Beyond its antitubercular effects, this compound has been investigated for additional biological activities:

- Antioxidant Activity : Studies using ABTS and DPPH methods show promising antioxidant properties .

- Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Case Studies

- Antitubercular Screening : A study screened a library of compounds against Mycobacterium tuberculosis, identifying 6-(Dimethylamino)pyrazine-2-carboxylic acid as a lead candidate due to its unique mechanism of action distinct from traditional TB drugs .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives of this compound showed high binding affinity to GlcN-6-P synthase, indicating a potential target for antibacterial activity .

Eigenschaften

IUPAC Name |

6-(dimethylamino)pyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFADYEKKBJUDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361626 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-53-1 |

Source

|

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.